

Physicochemical Properties of 4-Amino-N-methylbenzeneethanesulfonamide: A Technical Guide

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Compound of Interest

Compound Name: 4-Amino-N-methylbenzeneethanesulfonamide

Cat. No.: B113387

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For Researchers, Scientists, and Drug Development Professionals

Introduction

4-Amino-N-methylbenzeneethanesulfonamide is a chemical compound with the CAS number 98623-16-6. It is a notable intermediate in the synthesis of Naratriptan, a selective serotonin 5-HT_{1B/1D} receptor agonist used in the treatment of migraine headaches.^[1] A thorough understanding of its physicochemical properties is crucial for researchers and professionals involved in drug discovery, development, and chemical synthesis. This technical guide provides a comprehensive overview of the known physicochemical characteristics of **4-Amino-N-methylbenzeneethanesulfonamide**, details general experimental protocols for their determination, and illustrates relevant biological pathways and experimental workflows.

Physicochemical Data

The quantitative physicochemical data for **4-Amino-N-methylbenzeneethanesulfonamide** are summarized in the tables below. It is important to note that some reported values, particularly computational predictions, may vary between different sources.

Table 1: General and Physical Properties

Property	Value	Source(s)
Molecular Formula	C ₉ H ₁₄ N ₂ O ₂ S	[2][3]
Molecular Weight	214.28 g/mol	[2][3]
Density	1.253 g/cm ³	[2]
Boiling Point	398.8 °C at 760 mmHg	[2]
Flash Point	195 °C	[2]
Storage Condition	2-8 °C, Sealed in dry environment	[2][3]

Table 2: Calculated and Partitioning Properties

Property	Value(s)	Source(s)
LogP (Octanol-Water Partition Coefficient)	2.41340 / 0.3605	[2][3]
Topological Polar Surface Area (TPSA)	80.57 Å ² / 72.19 Å ²	[2][3]
Hydrogen Bond Acceptors	3	[3]
Hydrogen Bond Donors	2	[3]
Rotatable Bonds	4	[3]

Note: Discrepancies in LogP and TPSA values are noted from different suppliers, likely due to different calculation methods.

Experimental Protocols

Detailed experimental protocols for the determination of the physicochemical properties of **4-Amino-N-methylbenzeneethanesulfonamide** are not readily available in the public domain. However, standard methodologies for organic compounds and sulfonamides can be applied.

Melting Point Determination

The melting point of a solid organic compound is a key indicator of its purity. A common method is the capillary tube method.^{[4][5]}

Methodology:

- A small, finely powdered sample of the compound is packed into a thin-walled capillary tube, sealed at one end.^[6]
- The capillary tube is attached to a thermometer and placed in a heating apparatus, such as a Thiele tube or a digital melting point apparatus.^{[4][5]}
- The sample is heated slowly and uniformly, typically at a rate of 1-2 °C per minute near the expected melting point.^[5]
- The temperature range from the point at which the first drop of liquid appears to the point at which the entire sample has liquefied is recorded as the melting point range.^{[4][6]} Pure compounds typically exhibit a sharp melting range of 0.5-1.0 °C.^[4]

Solubility Determination

Solubility is a critical parameter for drug absorption and formulation. The shake-flask method is a standard approach.

Methodology:

- An excess amount of the solid compound is added to a known volume of the solvent (e.g., water, ethanol, buffer of a specific pH) in a flask.
- The flask is sealed and agitated at a constant temperature for a prolonged period (e.g., 24-48 hours) to ensure equilibrium is reached.
- The resulting suspension is filtered to remove the undissolved solid.
- The concentration of the dissolved compound in the filtrate is then determined using a suitable analytical technique, such as UV-Vis spectroscopy or High-Performance Liquid Chromatography (HPLC).^{[7][8]}

pKa Determination

The acid dissociation constant (pKa) is essential for understanding the ionization state of a molecule at different pH values, which influences its solubility, absorption, and receptor binding. Potentiometric titration or UV-Vis spectrophotometry are common methods.

Methodology (Spectrophotometric):

- A series of buffer solutions with a range of known pH values are prepared.[\[9\]](#)
- A stock solution of the compound is prepared and diluted into each buffer solution to a constant final concentration.
- The UV-Vis absorbance spectrum of each solution is recorded.
- The pKa can be determined by analyzing the changes in absorbance at a specific wavelength as a function of pH. The Henderson-Hasselbalch equation is then used to calculate the pKa from the inflection point of the resulting sigmoidal curve.[\[9\]](#) Alternatively, HPLC-based methods can be employed for sulfonamides.[\[10\]](#)[\[11\]](#)

LogP (Octanol-Water Partition Coefficient) Determination

LogP is a measure of a compound's lipophilicity, which is a key factor in its pharmacokinetic properties. The shake-flask method is the traditional approach.

Methodology:

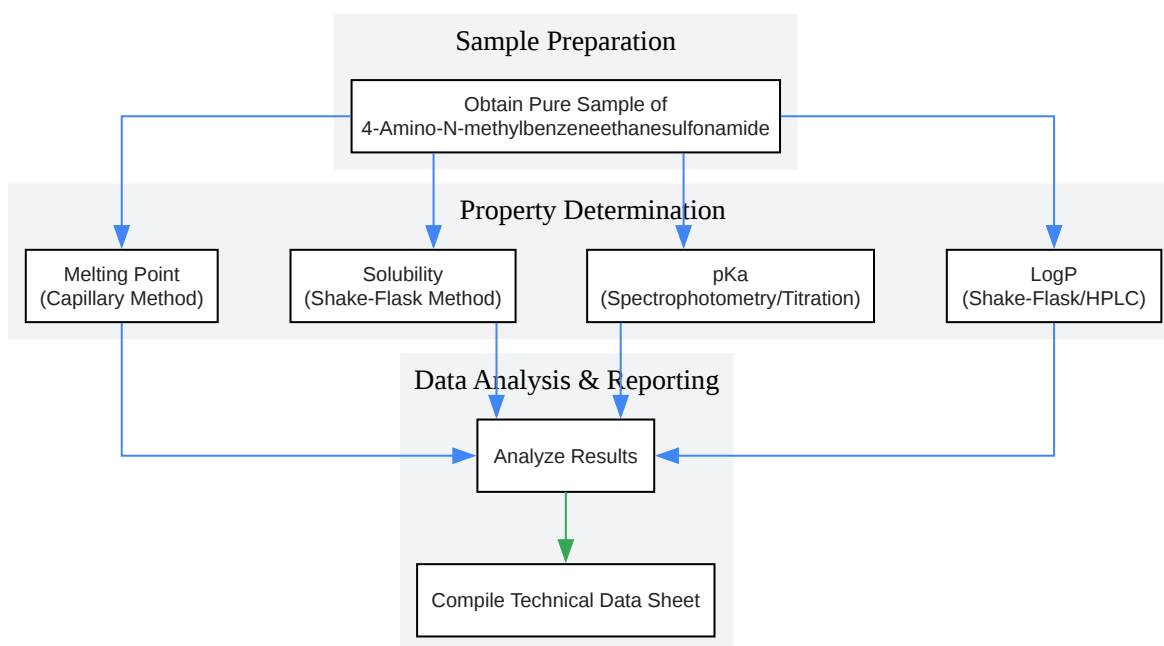
- A solution of the compound is prepared in either water or 1-octanol.
- This solution is mixed with an equal volume of the other immiscible solvent (1-octanol or water, respectively) in a separatory funnel. The two solvents should be mutually saturated beforehand.[\[12\]](#)
- The mixture is shaken vigorously to allow for the partitioning of the compound between the two phases and then allowed to separate.[\[12\]](#)

- The concentration of the compound in each phase is determined analytically (e.g., by UV-Vis spectroscopy or HPLC).
- The LogP is calculated as the logarithm of the ratio of the concentration in the octanol phase to the concentration in the aqueous phase.[12] Reversed-phase HPLC can also be used as a faster alternative for determining LogP values of sulfonamides.[13]

Visualizations

Experimental Workflow for Physicochemical Profiling

The following diagram illustrates a general workflow for determining the key physicochemical properties of a compound like **4-Amino-N-methylbenzeneethanesulfonamide**.

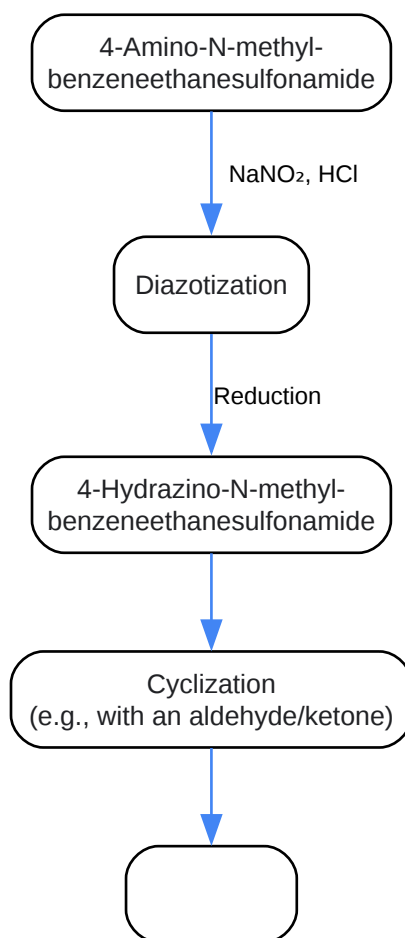


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Workflow for Physicochemical Property Determination.

Synthesis Pathway to Naratriptan

4-Amino-N-methylbenzeneethanesulfonamide is a key precursor in several synthetic routes to Naratriptan. A generalized pathway is depicted below.

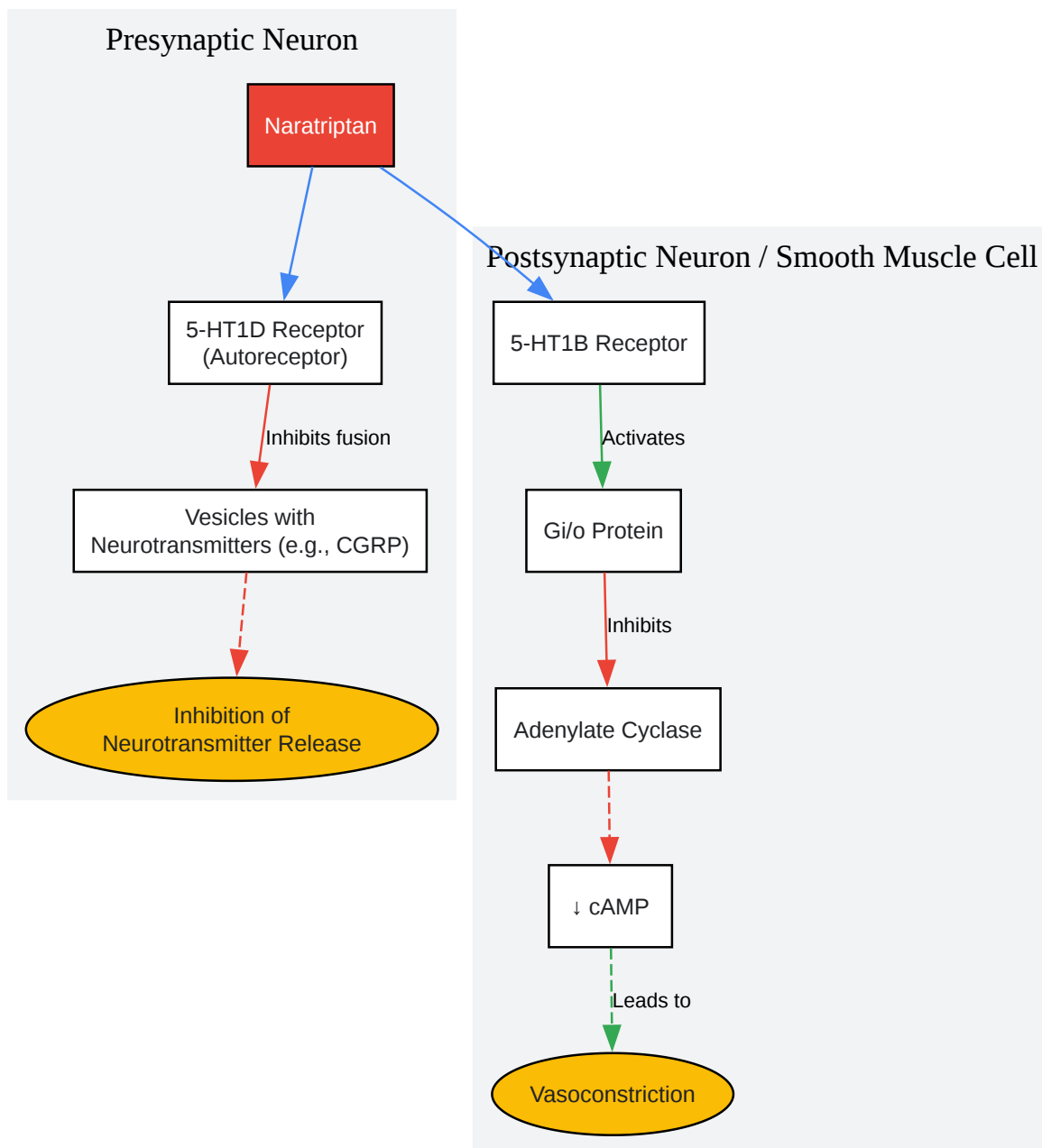


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Generalized Synthesis of Naratriptan.

Associated Signaling Pathway: Serotonin 5-HT_{1B}/1D Receptor

As **4-Amino-N-methylbenzeneethanesulfonamide** is a direct precursor to Naratriptan, understanding the signaling pathway of Naratriptan's targets, the 5-HT_{1B} and 5-HT_{1D} receptors, is of significant interest. Naratriptan acts as an agonist at these receptors.^{[1][14][15]}



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Naratriptan's Agonist Action at 5-HT_{1B/1D} Receptors.

Disclaimer: This document is intended for informational purposes for a technical audience. The experimental protocols provided are generalized and may require optimization for specific

laboratory conditions and for the compound in question. All laboratory work should be conducted with appropriate safety precautions.

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